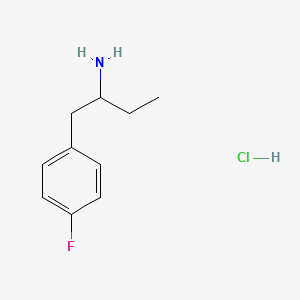

1-(4-Fluorophenyl)butan-2-amine hydrochloride

描述

属性

IUPAC Name |

1-(4-fluorophenyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMRYQWRCZRMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination Approach

- Starting Materials: 4-fluorobenzaldehyde and butylamine are the key starting materials.

- Reaction: The aldehyde undergoes reductive amination with butylamine in the presence of a mild reducing agent such as sodium triacetoxyborohydride.

- Product Formation: This step yields the free base of 1-(4-fluorophenyl)butan-2-amine.

- Salt Formation: The free amine is subsequently treated with hydrochloric acid to form the hydrochloride salt, improving stability and ease of handling.

- Industrial Adaptations: For large-scale synthesis, continuous flow reactors and automated systems are employed to optimize reaction conditions, improve yield, and ensure product purity.

Alternative Synthetic Strategies and Related Compounds

While direct preparation of this compound is commonly achieved via reductive amination, related synthetic methods for analogues and derivatives provide insights into stereoselective and functional group manipulations:

Stereoselective Synthesis of 1,2-Diamino-1-(4-fluorophenyl)butane Derivatives

- Chiral Diamine Synthesis: Enantiomerically pure 1,2-diamino-1-(4-fluorophenyl)butanes have been synthesized using stereoselective methods starting from chiral 2-aminobutanol derivatives.

- Key Steps: Protection of amino groups, oxidation to aldehydes, Grignard addition of 4-fluorophenylmagnesium bromide, mesylation, aziridinium ion formation, and ring opening with azide followed by reduction and deprotection.

- Yields: Overall yields for these multi-step syntheses range from 10% to 33%, depending on the stereochemistry and reaction conditions.

- Coordination Chemistry: These diamines have been coordinated to platinum to form complexes with antitumor activity, demonstrating the importance of stereochemistry in biological activity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reductive amination | 4-fluorobenzaldehyde, butylamine, sodium triacetoxyborohydride | Mild reducing agent; room temperature to mild heating |

| Hydrochloride salt formation | Hydrochloric acid (HCl) | Converts free base to stable hydrochloride salt |

| Protection of amino groups | BOC anhydride, TEA, CH2Cl2 | Used in chiral diamine synthesis to protect amines |

| Grignard addition | 4-fluorophenylmagnesium bromide, THF, 0°C to -60°C | Key step for introducing 4-fluorophenyl moiety |

| Mesylation and azide ring opening | MsCl, TEA, NaN3, Et2O | Formation of aziridinium ion intermediate |

| Reduction and deprotection | Pd/C, H2 or HCOONH4, MeOH, acidic/basic workup | Final step to obtain diamine free base |

These conditions are carefully controlled to optimize yield and stereochemical purity, especially in the preparation of chiral diamine derivatives.

Purification and Characterization

- Purification: Techniques such as recrystallization and chromatography (column chromatography using petroleum ether/acetone mixtures) are employed to separate diastereomers and purify the final product.

- Characterization: The purity and stereochemistry are confirmed by 1H NMR spectroscopy, often using chiral derivatizing agents like (1R)-myrtenal to determine enantiomeric excess.

- Spectroscopic Confirmation: Coordination to metals (e.g., platinum) is confirmed by spectroscopic methods, demonstrating successful synthesis and potential for further functionalization.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: 1-(4-Fluorophenyl)butan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group in intermediates can be reduced to amines.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Conversion of nitro groups to amines.

Substitution: Replacement of the fluorine atom with other nucleophiles.

科学研究应用

Chemistry

- Intermediate in Synthesis : The compound is utilized as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in creating derivatives that may have enhanced properties or activities.

- Chemical Reactivity : It undergoes various chemical reactions including oxidation, reduction, and electrophilic aromatic substitution, which can lead to diverse products depending on reaction conditions.

Biology

- Neurotransmitter Interaction : Research indicates that 1-(4-Fluorophenyl)butan-2-amine hydrochloride interacts with monoamine oxidase enzymes, which are vital for neurotransmitter metabolism. This interaction can inhibit enzyme activity, potentially leading to altered neurotransmitter levels in the brain.

- Cellular Effects : The compound modulates cellular signaling pathways and gene expression, influencing mood and behavior through its effects on dopamine and serotonin pathways.

Medicine

- Potential Antidepressant Precursor : Due to its structural similarity to known antidepressants, this compound is being studied for its potential use as a precursor in the development of new antidepressant medications. Its ability to affect neurotransmitter systems positions it as a candidate for therapeutic applications in mood disorders .

- Pharmaceutical Development : It is also employed in pharmaceutical research and development as a reagent, indicating its relevance in drug formulation processes.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Synthesis of complex derivatives |

| Biology | Modulates neurotransmitter systems | Interaction with monoamine oxidase |

| Medicine | Potential antidepressant precursor | Development of new antidepressants |

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on serotonin levels in animal models. Results indicated significant modulation of serotonin reuptake mechanisms, suggesting potential antidepressant-like effects.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process of this compound using continuous flow reactors. This method improved yield and purity compared to traditional batch methods, demonstrating enhanced efficiency for industrial applications.

作用机制

The mechanism of action of 1-(4-Fluorophenyl)butan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and transporters. It may act as a modulator of serotonin, dopamine, and norepinephrine pathways, influencing mood and behavior. The exact pathways and molecular targets are still under investigation, but its structural similarity to other psychoactive compounds suggests potential effects on the central nervous system.

相似化合物的比较

Backbone and Branching

- Target Compound : The linear butan-2-amine chain (four carbons) provides flexibility and moderate lipophilicity, favoring membrane permeability .

- Ethan-1-amine Analog : The ethane backbone with dual substituted phenyl groups (4-fluoro and 4-chloro) enhances aromatic stacking but increases molecular weight (~302 g/mol), which may limit bioavailability .

- Pyrazole Derivative : The heterocyclic pyrazole ring and ester group introduce rigidity and polarity, significantly altering solubility and metabolic stability .

Functional Group Impact

- Fluorophenyl Group : Present in all compounds, fluorine’s electronegativity modulates electron density, affecting interactions with sigma receptors and dopamine transporters .

- Chlorophenyl Group : In the ethan-1-amine analog, chlorine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility compared to fluorine .

Pharmacological Implications

- Sigma Receptor Interactions : Fluorophenyl-amines, including the target compound, are hypothesized to modulate sigma receptors, which regulate dopamine release in the striatum . The linear butan-2-amine structure may allow optimal spatial alignment with receptor pockets compared to bulkier analogs.

- Dopaminergic Effects : Branched derivatives (e.g., propan-2-amine analog) show reduced efficacy in inhibiting NMDA-stimulated dopamine release, likely due to steric clashes .

- Metabolic Stability : Compounds with heterocycles (e.g., pyrazole derivative) exhibit prolonged half-lives due to resistance to oxidative metabolism, though this requires validation in vivo .

生物活性

1-(4-Fluorophenyl)butan-2-amine hydrochloride, also known as 1-(4-F-Ph)Bu2NH2•HCl, is an organic amine with significant potential in pharmacological research. This compound has garnered attention due to its unique structural properties and its interactions with various biological targets.

- Molecular Formula : C₁₀H₁₅ClFN

- Molecular Weight : 203.69 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water

The compound features a butan-2-amine backbone with a para-fluorophenyl group, which influences its biological activity and interaction with biological systems.

This compound is believed to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Preliminary studies indicate its potential effects on neurotransmitter systems, which may lead to applications in treating mood disorders and other CNS-related conditions.

Biological Activity

The biological activity of this compound can be summarized as follows:

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally related compounds is insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Fluorophenyl)butan-2-amine | C₁₀H₁₅ClF | Structural isomer with different fluorine position |

| N-(4-Fluorophenyl)methylbutan-2-amine | C₁₁H₁₆FN | Contains an additional methyl group |

| 1-(4-Methylphenyl)butan-2-amine | C₁₀H₁₅N | Methyl substitution instead of fluorine |

Each compound exhibits distinct biological activities due to variations in their chemical structure, making them unique in their applications and effects.

Case Studies and Research Findings

Research has highlighted the relevance of fluorinated compounds in drug discovery. For example:

- Anticancer Activity : A study on related compounds revealed that those with fluorinated aromatic rings showed enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from sub-micromolar to micromolar concentrations, indicating potent anticancer properties .

- Neuropharmacological Studies : Investigations into the pharmacological effects of similar amines have shown promising results in modulating CNS activity. These studies suggest that this compound could serve as a lead compound for developing new treatments for psychiatric disorders .

常见问题

Basic Research Question

- NMR :

- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]+ at m/z 212.1 (base peak).

- IR : N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) confirm structure .

How does the stereochemistry of this compound influence its pharmacological activity, and what methods are available for enantiomeric resolution?

Advanced Research Question

The chiral center at the C2 position affects receptor binding affinity. For resolution:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer.

- Pharmacological assays : Compare enantiomers in receptor-binding studies (e.g., serotonin or dopamine receptors) to assess activity differences .

What are the common impurities in the synthesis of this compound, and how can they be quantified and controlled?

Advanced Research Question

Key impurities include:

- Unreacted ketone : Detected via GC-MS or HPLC (retention time ~8.2 min with C18 column).

- Diastereomeric byproducts : Controlled by optimizing reaction time and temperature.

- Degradation products : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) . Quantify impurities using validated HPLC methods with UV detection at 254 nm .

What in vitro models are suitable for assessing the biological activity of this compound, particularly in CNS research?

Advanced Research Question

- Receptor binding assays : Radioligand competition assays (e.g., ³H-serotonin for 5-HT receptors) to determine IC₅₀ values .

- Cell-based models : SH-SY5Y neuroblastoma cells for dopamine uptake inhibition studies.

- Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic stability via LC-MS/MS .

What are the stability considerations for this compound under various storage conditions, and how can degradation products be monitored?

Basic Research Question

- Storage : -20°C in airtight, light-protected containers prevents hydrolysis and oxidation .

- Degradation pathways : Hydrolysis of the amine group or fluorine displacement.

- Monitoring : Use stability-indicating HPLC methods with PDA detectors. Accelerated studies (40°C/75% RH) predict shelf-life under ambient conditions .

How can computational chemistry approaches (e.g., molecular docking) predict the interaction of this compound with target receptors?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。